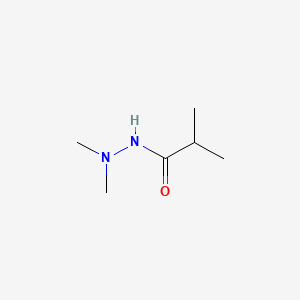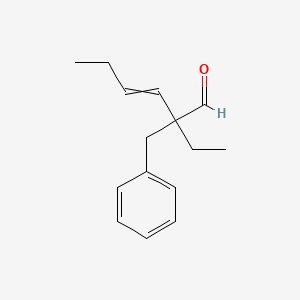
2-Benzyl-2-ethyl-hex-3-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-2-ethyl-hex-3-enal is an organic compound with the molecular formula C15H20O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is known for its unique structure, which includes a benzyl group and an ethyl group attached to a hexenal backbone. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Benzyl-2-ethyl-hex-3-enal can be synthesized through several synthetic routes. One common method involves the aldol condensation of benzaldehyde with 2-ethylhexanal. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as zeolites or metal oxides can enhance the reaction efficiency and selectivity. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-2-ethyl-hex-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed:
Oxidation: 2-Benzyl-2-ethyl-hexanoic acid.
Reduction: 2-Benzyl-2-ethyl-hex-3-enol.
Substitution: Nitro derivatives of the benzyl group.
Applications De Recherche Scientifique
2-Benzyl-2-ethyl-hex-3-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-Benzyl-2-ethyl-hex-3-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The benzyl group can participate in π-π interactions with aromatic residues in biological molecules, influencing their function. The compound’s reactivity towards oxidation and reduction also plays a role in its biological effects.
Comparaison Avec Des Composés Similaires
2-Ethylhexanal: A related aldehyde with a similar hexenal backbone but lacking the benzyl group.
Benzaldehyde: A simpler aromatic aldehyde with a benzyl group but without the ethylhexenal structure.
2-Benzyl-2-ethyl-hexanoic acid: The oxidized form of 2-Benzyl-2-ethyl-hex-3-enal.
Uniqueness: this compound is unique due to its combination of a benzyl group and an ethyl group on a hexenal backbone. This structure imparts distinct reactivity and functional properties, making it valuable in various chemical and industrial applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Propriétés
Numéro CAS |
63007-28-3 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
(E)-2-benzyl-2-ethylhex-3-enal |
InChI |
InChI=1S/C15H20O/c1-3-5-11-15(4-2,13-16)12-14-9-7-6-8-10-14/h5-11,13H,3-4,12H2,1-2H3/b11-5+ |
Clé InChI |
XSPPJSHOBSWMEE-VZUCSPMQSA-N |
SMILES isomérique |
CC/C=C/C(CC)(CC1=CC=CC=C1)C=O |
SMILES canonique |
CCC=CC(CC)(CC1=CC=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


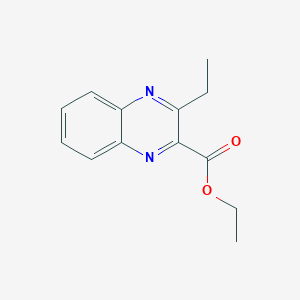
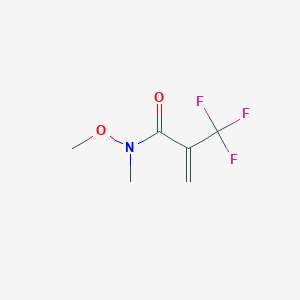
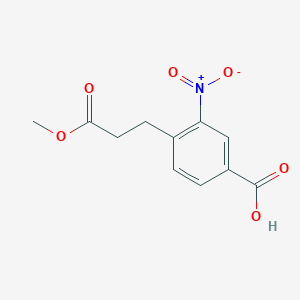
![4-[(6-Bromopyridin-2-yl)methyl]thiomorpholine 1,1-dioxide](/img/structure/B8366237.png)
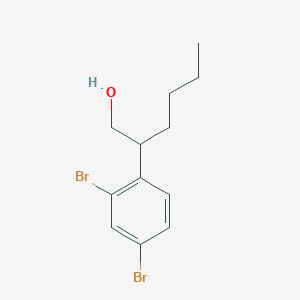


![2-[4-(2-Aminoethoxy)-phenyl]acetic acid](/img/structure/B8366279.png)
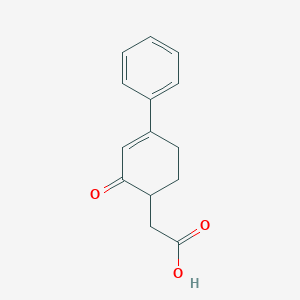
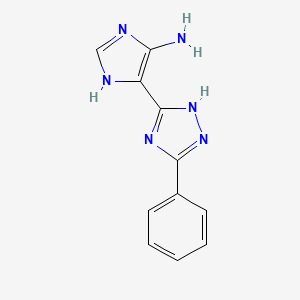
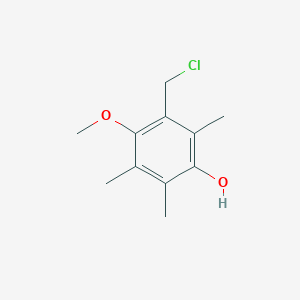
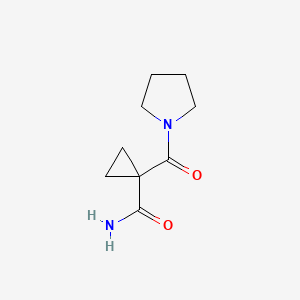
![1-[5-(p-Chlorophenyl)-2-furyl]-1-propanone](/img/structure/B8366316.png)
